molecular formula C17H19F2N3O B5403640 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine

Numéro de catalogue B5403640
Poids moléculaire: 319.35 g/mol
Clé InChI: JMHPXJVEPQNKAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development.

Mécanisme D'action

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is believed to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many functions, including memory and learning. By increasing the levels of acetylcholine, 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.031 μM. In vivo studies in rats have demonstrated that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine can improve cognitive function in a dose-dependent manner. However, further studies are needed to determine the long-term effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine on the brain and other organs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is its high affinity for acetylcholinesterase, which makes it a promising candidate for drug development. However, one of the limitations of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is its potential toxicity, which may limit its use in humans. Further studies are needed to determine the safety and efficacy of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine in humans.

Orientations Futures

Some of the future directions for research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine include:
1. Investigating the long-term effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine on the brain and other organs.
2. Developing more potent and selective inhibitors of acetylcholinesterase based on the structure of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine.
3. Studying the effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine on other neurotransmitters and receptors in the brain.
4. Testing the efficacy of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine in animal models of neurological disorders.
5. Developing new drug delivery systems for 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine to improve its bioavailability and reduce its toxicity.
Conclusion:
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is a novel compound that has potential applications in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease. Its high affinity for acetylcholinesterase makes it a promising candidate for drug development, but further studies are needed to determine its safety and efficacy in humans. Future research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine should focus on investigating its long-term effects, developing more potent and selective inhibitors, studying its effects on other neurotransmitters and receptors, testing its efficacy in animal models, and developing new drug delivery systems.

Méthodes De Synthèse

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine can be synthesized through a multistep process involving the reaction of piperidine with 2,6-difluorobenzaldehyde, followed by the addition of a pyrazole-3-carboxylic acid derivative. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine has been shown to have potential applications in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease. In vitro studies have demonstrated that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine has a high affinity for acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine may be able to improve cognitive function by increasing the levels of acetylcholine in the brain.

Propriétés

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-14-4-1-5-15(19)13(14)7-6-12-3-2-10-22(11-12)17(23)16-8-9-20-21-16/h1,4-5,8-9,12H,2-3,6-7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHPXJVEPQNKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NN2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.